N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a chromene backbone, a thiophene ring, and a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group. The chromene core (4-oxo-4H-chromene) is known for its planar aromatic system, which facilitates interactions with biological targets such as kinases or enzymes . The thiophene ring serves as a linker, enhancing conformational flexibility, while the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group contributes to metabolic stability and hydrophobic interactions in binding pockets .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c23-13-9-15(25-14-4-2-1-3-11(13)14)18(24)20-12-7-8-27-16(12)19-21-17(22-26-19)10-5-6-10/h1-4,7-10H,5-6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBAKFSEIXBTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on structural and functional similarities:
Chromene- and Thiophene-Containing Analogues
- N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (476309-44-1): This compound shares a thiophene-carboxamide scaffold but replaces the chromene with a nitro-substituted benzothiophene.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (1172773-23-7) :
Both compounds feature a 1,2,4-oxadiazole ring. However, the cyclopentylamine substituent in this analogue introduces basicity, contrasting with the cyclopropyl group in the target compound, which prioritizes steric hindrance and lipophilicity .
Oxadiazole and Thiazole Derivatives
- N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (1104637-08-2): This thiazole-based compound incorporates an ethylamino side chain, enhancing solubility but reducing metabolic stability compared to the cyclopropyl-oxadiazole group in the target molecule. The thienyl substitution aligns with the thiophene linker in the target compound, suggesting shared affinity for sulfur-rich binding sites .
Key Structural and Functional Differences
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound’s oxadiazole ring may confer resistance to cytochrome P450-mediated oxidation compared to methyl or ethyl substituents in analogues like 1172773-23-7 .
- Target Selectivity : The chromene-thiophene scaffold could favor interactions with kinases (e.g., MAPK or CDK families) over enzymes targeted by benzothiophene derivatives (e.g., 476309-44-1) .
- Synthetic Complexity : The hybrid architecture of the target compound poses challenges in regioselective synthesis compared to simpler analogues like 1104637-08-2, which lacks a fused chromene system.
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